7-Méthoxy-3-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate de tert-butyle

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

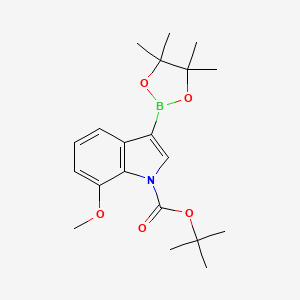

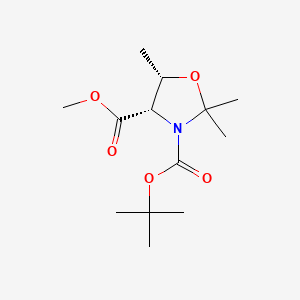

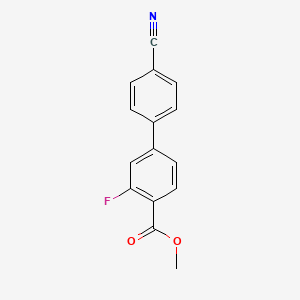

Tert-Butyl 7-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate is a useful research compound. Its molecular formula is C20H28BNO5 and its molecular weight is 373.256. The purity is usually 95%.

BenchChem offers high-quality tert-Butyl 7-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl 7-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Communication électronique entre unités redox

Ce composé pourrait être utilisé pour étudier l'effet électronique des groupes tert-butyle sur les interactions intramoléculaires à travers les liaisons entre les unités redox dans les triades tétrathiafulvalène-tétraazapyrène (TAP) . L'insertion de groupes tert-butyle élève le niveau de la LUMO localisée dans le TAP .

Modulateurs allostériques positifs du mGluR4

Ce composé pourrait être utilisé comme un modulateur allostérique positif pour moduler le sous-type 4 du récepteur métabolotrope du glutamate (mGluR4) et/ou pour modifier le niveau de glutamate ou la signalisation glutamatergique .

Préparation de pyrazoles dihalogénés

Ce composé pourrait être utilisé dans la préparation de pyrazoles dihalogénés par cycloaddition dipolaire via des processus de couplage croisé catalysés au palladium .

Couplage croisé de Suzuki-Miyaura

Ce composé pourrait être utilisé dans les réactions de couplage croisé de Suzuki-Miyaura .

Synthèse de l'alcaloïde isocryptolépine

Ce composé pourrait être utilisé dans la synthèse de l'alcaloïde isocryptolépine et de ses squelettes apparentés en utilisant une réaction de Pictet-Spengler modifiée .

Synthèse d'hydroxyquinones

Ce composé pourrait être utilisé dans la synthèse d'hydroxyquinones via le couplage de Suzuki-Miyaura d'ylures de phénylidonium d'hydroxyquinones .

Mécanisme D'action

Target of Action

Boronic esters, in general, are known to be key reagents in the suzuki-miyaura cross-coupling reaction , a widely-used method for forming carbon-carbon bonds. This suggests that the compound may interact with palladium catalysts and various organic substrates in these reactions.

Mode of Action

The compound, being a boronic ester, likely participates in Suzuki-Miyaura cross-coupling reactions . In these reactions, the boronic ester acts as a nucleophile, transferring its organic group to a palladium catalyst that has undergone oxidative addition with an electrophilic organic group . The insertion of tert-butyl groups raises the LUMO level of the compound, affecting its electronic properties .

Biochemical Pathways

In the context of organic synthesis, the compound likely plays a role in the formation of carbon-carbon bonds via suzuki-miyaura cross-coupling .

Pharmacokinetics

It’s worth noting that boronic esters are generally stable and readily prepared , which could potentially impact their bioavailability.

Result of Action

The primary result of the action of “1-BOC-7-Methoxyindole-3-boronic acid, pinacol ester” is likely the formation of new carbon-carbon bonds via Suzuki-Miyaura cross-coupling . This can lead to the synthesis of a wide range of organic compounds.

Action Environment

The efficacy and stability of “1-BOC-7-Methoxyindole-3-boronic acid, pinacol ester” can be influenced by various environmental factors. For instance, the rate of protodeboronation of boronic esters can be significantly accelerated at physiological pH . Additionally, the electronic properties of the compound can be affected by the insertion of tert-butyl groups .

Propriétés

IUPAC Name |

tert-butyl 7-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28BNO5/c1-18(2,3)25-17(23)22-12-14(13-10-9-11-15(24-8)16(13)22)21-26-19(4,5)20(6,7)27-21/h9-12H,1-8H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXVNJKPEAWTIRL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=C2C=CC=C3OC)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28BNO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20682302 |

Source

|

| Record name | tert-Butyl 7-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20682302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218790-26-1 |

Source

|

| Record name | 1,1-Dimethylethyl 7-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1218790-26-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 7-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20682302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7,7-Dimethyl-7H-pyrrolo[3,4-d]pyrimidine](/img/structure/B578250.png)

![Sodium;2-carbamoyl-4-[(3-carbamoyl-4-oxocyclohexa-2,5-dien-1-ylidene)-(3-carboxy-4-hydroxyphenyl)methyl]phenolate](/img/structure/B578254.png)